molecular formula C8H5ClF3NO2 B1586999 Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 655235-65-7

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B1586999
CAS No.: 655235-65-7
M. Wt: 239.58 g/mol
InChI Key: IBDYTWWXSCCQRL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, which precisely describes the substitution pattern on the pyridine ring core. The molecular formula C₈H₅ClF₃NO₂ indicates the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The Chemical Abstracts Service registry number 655235-65-7 provides a unique identifier for this specific chemical structure. Alternative nomenclature includes the systematic name 2-pyridinecarboxylic acid, 3-chloro-5-(trifluoromethyl)-, methyl ester, which emphasizes the ester functionality and the parent pyridine carboxylic acid structure. The International Chemical Identifier key IBDYTWWXSCCQRL-UHFFFAOYSA-N serves as another unique molecular identifier that encodes the complete structural information.

The molecular weight of 239.58 grams per mole reflects the substantial contribution of the halogen substituents to the overall molecular mass. The compound exists as a methyl ester derivative of the corresponding 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, with the esterification occurring at the carboxyl group attached to the 2-position of the pyridine ring. This ester functionality significantly influences the compound's solubility properties and reactivity patterns compared to the free carboxylic acid form. The systematic naming convention clearly indicates the positions of all substituents: the chlorine atom occupies the 3-position, the trifluoromethyl group is located at the 5-position, and the methyl carboxylate ester group is attached to the 2-position of the pyridine nitrogen-containing heterocycle.

Crystallographic Data and Bonding Geometry

Comprehensive crystallographic analysis reveals that the related carboxylic acid form of this compound crystallizes in a triclinic crystal system with space group P1. The unit cell parameters demonstrate specific geometric relationships with lattice constants a = 5.8837(5) Å, b = 14.1634(14) Å, and c = 15.3120(15) Å. The angular parameters α = 92.667(5)°, β = 100.364(5)°, and γ = 99.475(5)° indicate significant deviation from orthogonal geometry characteristic of the triclinic system. The unit cell volume of 1,234.2(2) ų accommodates six formula units (Z = 6), suggesting a relatively dense packing arrangement. Refinement statistics show excellent structural determination quality with R-factors of Rgt(F) = 0.0458 and wRref(F²) = 0.1012, indicating high reliability of the structural model.

The crystallographic investigation employed X-ray diffraction techniques using the SHELXT program with intrinsic phasing methods for structure solution and SHELXL for refinement using full-matrix least-squares procedures. All non-hydrogen atoms, including carbon, chlorine, nitrogen, and oxygen atoms, were refined with anisotropic displacement parameters, while hydrogen atoms were positioned geometrically with isotropic thermal parameters. The crystal formation process involved slow evaporation of a tetrahydrofuran and deionized water mixture containing the compound, yielding colorless block-shaped crystals over a one-week period with approximately 43% yield. The structural analysis reveals the precise three-dimensional arrangement of atoms within the crystal lattice, providing fundamental insights into the molecular geometry and intermolecular interactions that govern the solid-state properties of this compound.

Temperature-dependent structural measurements conducted at 298 K provide a comprehensive understanding of the thermal motion and atomic displacement patterns within the crystal structure. The triclinic crystal system accommodates the complex geometry imposed by the multiple substituents on the pyridine ring, allowing for optimal packing efficiency while minimizing steric conflicts between neighboring molecules. The crystallographic data repository number CCDC 2390150 provides permanent access to the complete structural dataset for further analysis and comparison with related compounds.

Substituent Effects of Chloro and Trifluoromethyl Groups

The presence of both chloro and trifluoromethyl substituents creates significant electronic modifications to the pyridine ring system through their strong electron-withdrawing properties. The trifluoromethyl group at the 5-position exerts powerful electron-withdrawing effects through both inductive and resonance mechanisms, substantially reducing electron density throughout the aromatic system. Computational predictions indicate a density of 1.603±0.06 g/cm³ for the carboxylic acid form, reflecting the substantial mass contribution of the halogenated substituents. The predicted boiling point of 269.6±40.0°C demonstrates the significant intermolecular forces arising from the polar substituents and their influence on volatility.

The predicted acid dissociation constant (pKa) value of 1.77±0.25 for the carboxylic acid form indicates substantially enhanced acidity compared to unsubstituted pyridine carboxylic acids. This increased acidity directly results from the electron-withdrawing effects of both the chloro and trifluoromethyl substituents, which stabilize the conjugate base through delocalization of negative charge. The trifluoromethyl group contributes particularly strongly to this effect due to the high electronegativity of fluorine atoms and their ability to withdraw electron density through sigma bonds. The chloro substituent at the 3-position provides additional electron withdrawal through both inductive effects and its positioning relative to the carboxylic acid functionality.

Solubility characteristics reflect the combined influence of these substituents, with the compound showing slight solubility in dimethyl sulfoxide and methanol, indicating moderate polarity despite the presence of highly electronegative substituents. The white to light yellow crystalline appearance suggests minimal conjugation or charge-transfer interactions in the solid state. Storage requirements under inert gas atmosphere at 2-8°C indicate some sensitivity to oxidation or hydrolysis, likely related to the ester functionality and the electron-deficient pyridine ring. The unique electronic environment created by the combination of chloro and trifluoromethyl substituents positions this compound as an important building block for further synthetic transformations where electron-poor aromatic systems are required.

Comparative Structural Analysis with Pyridine Carboxylate Derivatives

Comparative analysis with related pyridine carboxylate derivatives reveals distinctive structural features that arise from the specific substitution pattern in this compound. The methyl 4-(trifluoromethyl)picolinate isomer demonstrates different electronic distribution patterns due to the altered position of the trifluoromethyl substituent. This positional isomer exhibits a molecular formula of C₈H₆F₃NO₂ with a molecular weight of 205.13 g/mol, notably lighter than the chloro-containing derivative due to the absence of the chlorine atom. The structural comparison highlights how substituent positioning significantly influences molecular properties and crystal packing arrangements.

The 5-(trifluoromethyl)picolinic acid monohydrate structure provides insights into hydrogen bonding patterns that may be relevant to understanding intermolecular interactions in the methyl ester derivative. This related compound forms centrosymmetric water-bridged hydrogen-bonding dimers with specific graph-set notation R₄₄(12), demonstrating the capacity for organized supramolecular assembly. Hydrogen-bonding distances of 2.5219(11) Å between donor carboxylic acid groups and bridging water acceptors, and 2.8213(11) Å between donor water and carbonyl oxygen acceptors, illustrate the precise geometric requirements for stable crystal packing. These structural motifs suggest potential intermolecular interaction patterns that may occur in the solid state of the methyl ester derivative.

Analysis of the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid structure reveals the parent compound from which the methyl ester is derived. The molecular structure features a pyridine ring with specific geometric constraints imposed by the chlorine atom at the 3-position and the trifluoromethyl group at the 5-position. Crystal structure analysis using X-ray diffraction techniques has resolved potential ambiguities regarding trifluoromethyl orientation, providing definitive structural assignments for structure-activity relationship studies. The carboxylic acid functionality in the parent compound can undergo various derivatization reactions, including esterification to form the methyl ester under investigation.

The comparative structural data reveals systematic trends in how different substituents and functionalization patterns influence molecular geometry, crystal packing, and physical properties within this family of compounds. The electron-withdrawing nature of both chloro and trifluoromethyl substituents creates a highly electron-deficient pyridine system that differs substantially from simpler pyridine carboxylate derivatives. These electronic modifications manifest in altered bond lengths, bond angles, and intermolecular interaction patterns that distinguish this compound class from less substituted analogs.

Properties

IUPAC Name

methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYTWWXSCCQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381688
Record name methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655235-65-7
Record name methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
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Preparation Methods

Synthesis of 2,3,6-trichloro-5-trifluoromethylpyridine

A critical intermediate in the preparation route is 2,3,6-trichloro-5-trifluoromethylpyridine. According to CN Patent CN112159350A, this compound can be prepared by high-temperature halogenation of trifluoromethyl-substituted pyridines using cobalt chloride catalysts in lower aliphatic alcohol solvents such as methanol or ethanol. The process involves:

  • Sequential addition of 2,3,6-trichloro-5-trifluoromethylpyridine, an acid-binding agent, and a palladium catalyst (0.01-0.5% by weight) into methanol.
  • Reduction dechlorination under hydrogen atmosphere at temperatures between -10°C and 65°C and hydrogen pressure of 0.1-2.0 MPa for 4-24 hours.
  • Filtration, rectification, and purification of the reaction mixture to isolate high-purity products (>98%) with selectivity around 95%.

This method is industrially viable due to its simplicity, low cost, and high conversion rates (>95%).

Liquid Phase Halogen Exchange for Chlorination

CA Patent CA1199331A describes a liquid phase halogen exchange reaction to prepare 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, which is closely related to the target compound. The process involves:

  • Contacting 2,3-dichloro-5-(trifluoromethyl)pyridine with anhydrous hydrogen fluoride at 170-200°C and pressures above 200 psig.
  • Subsequent addition of iron(III) chloride catalyst and controlled feeding of anhydrous hydrogen chloride at 138-170°C.
  • Continuous removal of the product by condensation due to its lower boiling point relative to the reaction temperature.

This reaction achieves yields of about 85-90% over approximately 61 hours, demonstrating efficient halogen exchange and selective chlorination.

Direct Preparation of Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

While direct synthetic routes to this compound are less commonly detailed in the literature, esterification of the corresponding pyridine-2-carboxylic acid derivatives is a typical final step. The carboxylate ester is usually formed by:

  • Reacting the pyridine-2-carboxylic acid intermediate with methanol under acidic or catalytic conditions.
  • Employing acid catalysts such as sulfuric acid or using coupling agents to facilitate esterification.

The starting pyridine-2-carboxylic acid derivatives are generally prepared by nitrile or cyano group introduction followed by hydrolysis.

Preparation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as a Precursor

CN Patent CN106349159A details a method for preparing 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, which can serve as a precursor for the carboxylate ester. The process involves:

  • Dissolving 3-chloro-2-R-5-(trifluoromethyl)pyridine (where R = Cl, Br, or F) in solvents such as methanol, ethanol, acetone, or dichloromethane.
  • Adding an activator (e.g., triethylamine, 4-dimethylaminopyridine) and refluxing for 4-6 hours.
  • Filtering and vacuum drying the resulting organic salt.
  • Reacting this organic salt with cyanide in a mixture of solvent and water at 0-80°C for 2-3 hours.
  • Acidifying and washing the organic phase to isolate the nitrile product.

This method avoids the use of toxic nitrile solvents like acetonitrile, reduces solvent loss, and enhances environmental safety and cost-effectiveness.

Comparative Data Table of Preparation Methods

Step/Method Conditions Catalysts/Activators Solvents Yield/Purity Notes
Reduction Dechlorination 15°C, 0.1 MPa H2, 16 h Pd catalyst on activated carbon Methanol >98% purity, 95% selectivity Industrially scalable, low cost
Liquid Phase Halogen Exchange 170-200°C, >200 psig HF, 138-170°C FeCl3 FeCl3 Anhydrous HF 85-90% yield Continuous process, selective chlorination
Cyanide Introduction 0-80°C, 2-3 h Triethylamine, DMAP Methanol, ethanol, dichloromethane High yield, low toxicity solvents Environmentally friendly, solvent recycling

Research Findings and Industrial Implications

  • The use of palladium catalysts supported on activated carbon in lower aliphatic alcohols enables selective reduction and dechlorination steps with high purity and conversion efficiency. This method is favored for industrial production due to its operational simplicity and cost-effectiveness.
  • Liquid phase halogen exchange reactions using anhydrous hydrogen fluoride and iron(III) chloride catalysts provide a selective and efficient route to chlorinated trifluoromethylpyridines, although requiring high temperature and pressure conditions.
  • The cyanide introduction method employing low-toxicity solvents and organic activators significantly reduces environmental impact and improves solvent recovery, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Industry

TFMP derivatives are extensively used in drug development due to their potential therapeutic effects. They have been found to exhibit activity against various diseases, including:

  • Antimicrobial : Compounds derived from TFMP show promising results in combating bacterial infections.
  • Anti-inflammatory : The compound's ability to modulate inflammatory pathways suggests potential in treating inflammatory diseases.
  • Oncology : Some derivatives have been investigated for their anti-cancer properties.

Case Study: Drug Development

Research has indicated that several TFMP derivatives have received market approval for pharmaceutical use. For instance, five pharmaceutical products containing the TFMP moiety have been granted approval, highlighting its significance in therapeutic applications.

Agrochemical Applications

In agriculture, methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is utilized as an active ingredient in the formulation of herbicides and insecticides. Its effectiveness in pest control is attributed to:

  • Target Interaction : The trifluoromethyl group enhances binding affinity to biological targets, improving efficacy.
  • Crop Protection : More than 20 new agrochemicals containing TFMP derivatives have been developed to protect crops from pests .

Case Study: Crop Protection

A study demonstrated that TFMP derivatives significantly reduced pest populations in controlled agricultural settings, leading to increased crop yields and reduced reliance on traditional pesticides.

Material Science

TFMP is also used in the synthesis of metal-organic frameworks (MOFs), which are materials with applications in gas storage, separation processes, and catalysis. The unique properties of TFMP contribute to the structural integrity and functionality of these materials.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

  • Structure : Ethyl ester analog (CAS 128073-16-5).
  • Physical Properties : Melting point 64–66°C (at 0.008 mmHg), purity ≥96% .
  • Synthesis : Synthesized via palladium-catalyzed ethoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine under 15 bar CO pressure, yielding 94% on a 0.5 mol scale .
  • Applications : Similar to the methyl ester, it serves as a precursor for pyridine-based agrochemicals.
  • Safety : Classified with GHS hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

  • Structure : Free carboxylic acid form (CAS 80194-18-9).
  • Applications : Used as a reactive intermediate for further derivatization, such as amide bond formation.
  • Availability : Marketed by CymitQuimica in quantities from 1g to 100g .
  • Safety : Requires precautions for inhalation exposure, with first-aid measures outlined in safety data sheets .

Derivatives with Modified Substituents

(a) Methyl 3-chloro-5-(4-chlorophenyl)pyridine-2-carboxylate
  • Synthesis : Prepared via Suzuki-Miyaura coupling of methyl 5-bromo-3-chloropyridine-2-carboxylate with 4-chlorophenylboronic acid, yielding 10.5 g after flash chromatography .
  • Characterization : LCMS (method 2) shows m/z 282/284 (M+1)⁺ and retention time 1.63 min .
(b) Methyl 3-chloro-5-[3-(trifluoromethyl)pyrazol-1-yl]pyridine-2-carboxylate
  • Synthesis : Generated by substituting the chloro group with 3-(trifluoromethyl)pyrazole under sodium ethanethiolate catalysis .
  • Applications : Intermediate for sulfonyl-containing agrochemicals, such as thiadiazolyl carboxamides .

Comparative Analysis Table

Compound Name CAS Number Key Substituents Melting Point/Boiling Point Synthesis Yield Key Applications Safety Hazards
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 655235-65-7 -Cl, -CF₃, methyl ester 260°C (bp) 55g isolated Fluopyram intermediate Not explicitly reported
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 128073-16-5 -Cl, -CF₃, ethyl ester 64–66°C (mp) 94% Agrochemical precursors H315, H319, H335
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 80194-18-9 -Cl, -CF₃, carboxylic acid N/A N/A Reactive intermediate Inhalation risk
Methyl 3-chloro-5-(4-chlorophenyl)pyridine-2-carboxylate N/A -Cl, -CF₃, 4-Cl-phenyl N/A 10.5g Biaryl-containing inhibitors N/A

Key Research Findings

  • Synthetic Efficiency : Ethyl ester synthesis via palladium catalysis demonstrates scalability (0.5 mol scale) and high yield (94%) compared to methyl ester routes .
  • Safety Profile : Ethyl ester derivatives exhibit higher hazard classifications than methyl analogs, necessitating stricter handling protocols .

Biological Activity

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in the pharmaceutical and agrochemical sectors. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both chloro and trifluoromethyl groups, which significantly influence its chemical behavior and biological interactions. The molecular formula is C₇H₅ClF₃N₁O₂, with a CAS number of 655235-65-7.

Target Enzymes : this compound primarily interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding of this compound to the active sites of these enzymes can inhibit their catalytic activity, affecting metabolic pathways and leading to altered levels of various metabolites.

Biochemical Pathways : The compound is involved in several biochemical pathways, including those related to oxidative stress response and apoptosis. It modulates cell signaling pathways, thereby influencing gene expression and cellular metabolism.

Temporal and Dosage Effects : Research indicates that the effects of this compound vary over time and dosage. In animal models, low doses may exhibit minimal toxicity while primarily affecting specific biochemical pathways .

Biological Activity

This compound has shown potential in various biological assays:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structural motifs exhibit significant interactions with bacterial enzymes. For instance, the presence of the trifluoromethyl group enhances antimicrobial activity against pathogens such as Chlamydia .
  • Anti-inflammatory Effects : Research suggests that derivatives of this compound can reduce the expression of inflammatory markers like COX-2 and iNOS, indicating potential anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Chlamydia; selective activity
Anti-inflammatoryReduced COX-2 and iNOS levels in vitro
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Studies

  • Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group showed significant activity against Chlamydia, indicating the importance of this functional group in enhancing biological efficacy .
  • Toxicity Assessment : Preliminary toxicity studies indicate that while some derivatives exhibit antimicrobial properties, they also require careful evaluation for cytotoxicity in human cells. Compounds lacking certain substituents showed reduced activity, highlighting the need for specific structural features for optimal efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate?

The compound can be synthesized via palladium-catalyzed carbonylation. A scalable method involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with CO under controlled conditions. Key parameters include:

  • Catalyst : Pd(OAc)₂ (0.5 mol%) with dppf ligand (3 mol%)
  • Conditions : 15 bar CO pressure, 80°C for 5 hours
  • Scale : Demonstrated at 0.5 mol scale, yielding 94% for monoester formation . Methyl ester variants may require substitution of the ethoxy group in analogous ethyl ester syntheses.

Q. What are the critical physical properties for safe handling and experimental design?

Key properties include:

PropertyValueSource
Molecular Weight239.58 g/mol
Boiling Point260°C (760 mmHg)
Density1.443 g/cm³
Vapor Pressure0.0126 mmHg at 25°C
These properties inform storage (e.g., desiccated, inert atmosphere) and handling protocols to prevent degradation.

Q. Which spectroscopic techniques are employed for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and C-F stretching vibrations .

Advanced Research Questions

Q. How does the chloro substituent influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl and ester groups activate the pyridine ring, enhancing the chloro group's susceptibility to nucleophilic attack. For example:

  • Amination : Reacting with amines (e.g., NH₃ or primary amines) under basic conditions yields amino derivatives.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) . Computational studies (DFT) predict regioselectivity based on charge distribution at the chloro-substituted position.

Q. What metabolic pathways are observed in biological systems?

In plant and soil studies, the compound degrades via hydrolytic pathways:

  • Primary Metabolite : 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA), formed via esterase activity.
  • Secondary Metabolite : 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA), resulting from oxidative decarboxylation . These pathways are critical for assessing environmental persistence and toxicity.

Q. How is computational modeling applied to predict bioactivity in drug design?

  • Docking Studies : The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors).
  • QSAR Models : Correlate substituent electronegativity (Cl, CF₃) with antimicrobial potency.
  • MD Simulations : Predict stability in lipid bilayers, relevant for blood-brain barrier penetration .

Q. What challenges arise in scaling synthesis to industrial quantities?

  • Catalyst Efficiency : Pd leaching and ligand stability affect yield at >1 mol scales.
  • CO Handling : High-pressure reactors require specialized equipment for safety.
  • Purification : Chromatography is impractical; alternatives like crystallization or distillation are optimized for cost .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
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Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

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